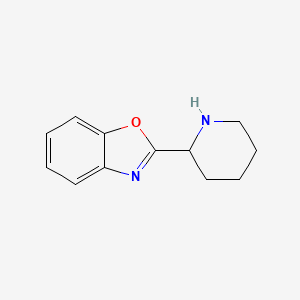

2-Piperidin-2-yl-1,3-benzoxazole

Description

Significance of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry Research

The benzoxazole scaffold, an aromatic organic compound with the molecular formula C₇H₅NO, is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. globalresearchonline.net This structural unit is of great importance in heterocyclic chemistry and drug discovery. researchgate.netthieme-connect.com Its aromatic nature confers a degree of stability, while the heterocyclic ring possesses reactive sites that permit functionalization, particularly at the 2, 3, and 6 positions. globalresearchonline.net

Benzoxazole derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties. globalresearchonline.netresearchgate.net They can be considered as structural bioisosteres of naturally occurring nucleotides like adenine (B156593) and guanine, which may facilitate their interaction with biological macromolecules. globalresearchonline.net The synthesis of this privileged scaffold from readily available starting materials is a key area of focus for synthetic chemists. researchgate.netthieme-connect.com Furthermore, benzoxazole-containing compounds have found applications in material science, for instance, as photoluminescent agents and dye lasers. globalresearchonline.net

The development of synthetic methodologies, including solution-phase, solid-phase, and green chemistry approaches, has expanded the accessibility and diversity of benzoxazole derivatives for research purposes. thieme-connect.com

Role of Piperidine (B6355638) Moiety in Modulating Biological Interactions

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.gov Its presence in a molecule can significantly impact its biological activity through various mechanisms. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or a basic center, influencing interactions with biological targets such as enzymes and receptors. encyclopedia.pub

The piperidine moiety can also affect a compound's pharmacokinetic properties, such as its solubility, lipophilicity, and ability to cross cell membranes. For instance, the incorporation of a piperidine ring has been shown to improve the brain exposure of certain drug candidates. encyclopedia.pub The conformational flexibility of the piperidine ring allows it to adopt different shapes, which can be crucial for optimal binding to a target protein. encyclopedia.pub

Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antimalarial, and anti-inflammatory effects. nih.govacs.org The specific substitutions on the piperidine ring can fine-tune the pharmacological profile of a compound, leading to enhanced potency and selectivity. nih.gov For example, in some series of compounds, a para-hydroxy substitution on a piperidine ring was found to maximize inhibitory activity against monoamine oxidases (MAOs). nih.gov

Overview of Academic Research Trajectories for 2-Piperidin-2-yl-1,3-benzoxazole and its Structural Analogues

Direct academic research focused specifically on 2-Piperidin-2-yl-1,3-benzoxazole is limited in the public domain. However, significant research has been conducted on its structural analogues, which provides valuable insights into the potential applications and synthetic strategies for this class of compounds. The research trajectories for these analogues primarily explore their potential as therapeutic agents, leveraging the combined properties of the benzoxazole and piperidine moieties.

One area of investigation involves the synthesis of benzoxazole derivatives with various substituents to explore their biological activities. For instance, researchers have prepared a series of 5-[4-[2-(Benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-diones and evaluated them as potent PPARγ agonists, which are relevant for their glucose-lowering activity. nih.gov Another study focused on the design and synthesis of heterocyclic benzoxazole derivatives, such as N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide, and evaluated their anti-fungal properties. mdpi.com

Research on piperidine-containing heterocyclic compounds is also extensive. For example, piperidin-4-yl-aminopyrimidines have been discovered as HIV-1 reverse transcriptase inhibitors with broad activity against resistant mutant viruses. researchgate.net Furthermore, new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole (B147169) side chains have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. researchgate.net

The study of 3-(2-benzoxazol-5-yl)alanine derivatives has revealed selective antibacterial activity against Gram-positive bacteria and antifungal properties against pathogenic fungi like C. albicans. nih.gov While these are not direct analogues of 2-Piperidin-2-yl-1,3-benzoxazole, they highlight the therapeutic potential of compounds containing the benzoxazole core.

A structural isomer, 2-Piperidin-3-yl-1,3-benzoxazole (B1276078) trifluoroacetate, is commercially available for early discovery research, indicating an interest in this scaffold within the chemical community. sigmaaldrich.com The exploration of such analogues, which vary in the attachment point of the piperidine ring or the presence of additional functional groups, is a common strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties.

Table 1: Examples of Researched Benzoxazole and Piperidine Analogues

| Compound Name | Area of Research | Key Finding |

|---|---|---|

| 5-[4-[2-(Benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-diones | PPARγ Agonism | Identified as potent PPARγ agonists with potential for glucose-lowering activity. nih.gov |

| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide | Antifungal Activity | Synthesized and evaluated for its potential as an antifungal agent. mdpi.com |

| Piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase Inhibition | Discovered as inhibitors with broad activity against wild-type and drug-resistant HIV-1 strains. researchgate.net |

| Piperidino-1,2,3-triazole hybrids | Anticancer Activity | Showed cytotoxicity against a panel of cancer cell lines. researchgate.net |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Piperidin-2-yl-1,3-benzoxazole |

| Adenine |

| Guanine |

| 5-[4-[2-(Benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-diones |

| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide |

| Piperidin-4-yl-aminopyrimidines |

| Piperidino-1,2,3-triazole hybrids |

| 3-(2-benzoxazol-5-yl)alanine |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSFHGFMFIJLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308506 | |

| Record name | 2-(2-Piperidinyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885461-59-6 | |

| Record name | 2-(2-Piperidinyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885461-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Piperidinyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3-Benzoxazole Core Functionalization

The 1,3-benzoxazole ring system is a common motif in pharmacologically active compounds. mdpi.comnih.gov A variety of synthetic methods have been developed for its construction and subsequent functionalization.

A cornerstone of benzoxazole (B165842) synthesis is the condensation reaction between a 2-aminophenol (B121084) and a suitable carboxylic acid derivative. nih.govrsc.org This approach is widely applicable and can be adapted to introduce a variety of substituents at the 2-position. The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring. rsc.org

Several variations of this method exist, employing different coupling reagents and reaction conditions to promote the condensation and cyclization steps. nih.govrsc.org For instance, the use of a Brønsted acidic ionic liquid gel catalyst has been reported for the solvent-free condensation of 2-aminophenols and aldehydes, offering high yields and catalyst reusability. rsc.org Another approach involves the use of a magnetic nanomaterial-supported Lewis acidic ionic liquid, which allows for the reaction to proceed under ultrasound irradiation in solvent-free conditions. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 85-98% | rsc.org |

| 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free, Ultrasound, 70 °C, 30 min | Moderate to high | nih.gov |

| 2-Aminophenol, Benzaldehyde | EG-G2-Pd | Ethanol, 50 °C, 3 h | 88% | rsc.org |

| 2-Aminophenol, β-Diketones | Brønsted acid and CuI | - | - | acs.orgorganic-chemistry.org |

Oxidative cyclization represents another important strategy for the synthesis of 2-substituted benzoxazoles. researchgate.nettandfonline.com These methods often involve the in-situ formation of a phenolic imine from the condensation of a 2-aminophenol and an aldehyde, which then undergoes an oxidative cyclization to form the benzoxazole ring. tandfonline.com

A variety of oxidizing agents have been employed for this transformation, including iron catalysts in an oxygen atmosphere, activated charcoal with oxygen, and silver carbonate. tandfonline.com A metal-free approach utilizing elemental sulfur as the oxidant has also been developed. organic-chemistry.org More recently, a silver carbonate-based method has been shown to be effective under mild conditions, tolerating a range of functional groups. tandfonline.com Additionally, manganese octahedral molecular sieves (OMS-2) have been used as a recyclable heterogeneous catalyst for the oxidative synthesis of benzoxazoles from phenolic imines at room temperature. researchgate.net

| Reactants | Oxidant/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminophenols, Benzaldehydes | Iron catalyst, O₂ atmosphere | - | Tolerates an array of substrates | tandfonline.com |

| 2-Aminophenols, Aldehydes | Activated charcoal, O₂ atmosphere | Heat, 4 h | Metal-free | tandfonline.com |

| Phenolic imines | Silver carbonate | Mild conditions, 1-10 days | Tolerates various functional groups and solvents | tandfonline.com |

| 2-Aminophenols, Alkenes | Elemental sulfur | - | Good yields | organic-chemistry.org |

| Phenolic imines | Manganese octahedral molecular sieve (OMS-2), H₂O₂ | Room temperature | Recyclable catalyst, environmentally friendly | researchgate.net |

The Smiles rearrangement offers a powerful and versatile method for the synthesis of N-substituted aminobenzoxazoles. acs.orgnih.gov This intramolecular nucleophilic aromatic substitution reaction allows for the formation of a new C-N bond, leading to the desired N-substituted products. acs.org

One approach involves the reaction of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride. acs.orgresearchgate.net This one-pot amination proceeds via an intramolecular Smiles rearrangement and is notable for its wide amine scope, short reaction times, and metal-free conditions. acs.orgresearchgate.net The reaction mechanism involves the initial S-alkylation of the benzoxazole-2-thiol, followed by a nucleophilic attack of the nitrogen atom on the benzoxazole ring carbon to form a spiro intermediate. Subsequent rearomatization and hydrolysis yield the N-substituted benzoxazole. acs.orgresearchgate.net

Strategies for Introducing the Piperidine (B6355638) Moiety at the 2-Position

Once the benzoxazole core is formed, or concurrently with its formation, the piperidine ring must be introduced at the 2-position.

Direct amination of a pre-functionalized benzoxazole represents a straightforward approach. For instance, a facile metal-free oxidative amination of benzoxazole at the C-H bond with secondary amines, including piperidine, can be achieved using catalytic iodine in aqueous tert-butyl hydroperoxide at room temperature. organic-chemistry.org Another method involves the use of 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (B81430) as an organic oxidant for the amination of benzoxazoles. nih.gov

Palladium-catalyzed coupling reactions are a powerful tool for forming C-N bonds. While specific examples for the direct coupling of a piperidine derivative to a 2-halobenzoxazole to form the target compound are not extensively detailed in the provided context, this remains a plausible and widely used strategy in heterocyclic chemistry. Such reactions would typically involve a 2-halobenzoxazole (e.g., 2-chlorobenzoxazole (B146293) or 2-bromobenzoxazole) and piperidine or a protected piperidine derivative in the presence of a palladium catalyst and a suitable base. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

Advanced and Sustainable Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. The primary benefit of microwave heating is its rapid and efficient energy transfer, which leads to a substantial reduction in reaction times, often from hours to mere minutes. nih.govnih.gov This technique frequently results in higher product yields and cleaner reaction profiles with fewer by-products. nih.gov

In the context of benzoxazole synthesis, microwave irradiation has been successfully employed. For instance, a one-pot, two-step synthesis of substituted benzoxazoles was achieved in good to excellent yields with a total microwave irradiation time of under 30 minutes. researchgate.net While conventional heating often requires prolonged refluxing, microwave-assisted methods can accomplish the same transformations with greater efficiency. nih.gov The application of microwave technology is particularly advantageous for the rapid generation of compound libraries for screening purposes.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Heterocycle Synthesis

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene-based Pyrazole | Conventional | 8-10 hours | 70-85% | nih.gov |

| Thiophene-based Pyrazole | Microwave | 5-10 minutes | 85-95% | nih.gov |

| Benzohydrazones | Conventional | 5-6 hours | 65-80% | researchgate.net |

This table illustrates the general advantages of microwave synthesis for heterocyclic compounds related to the benzoxazole family.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. This method is recognized as a green chemical technique due to its high efficiency, reduced reaction times, and lower energy consumption. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, providing the necessary activation energy for chemical transformations.

This technique has been effectively used in the synthesis of complex heterocyclic molecules containing piperidine moieties. For example, the ultrasound-assisted conjugation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with acid hydrazides furnished the target compounds in excellent yields within just 4 to 6 minutes at room temperature. mdpi.com The application of ultrasound has also been reported for the synthesis of imidazole-linked benzoxazole derivatives, demonstrating its utility for constructing the core benzoxazole scaffold. researchgate.net These findings underscore the potential of sonochemistry as a rapid and efficient method for the synthesis of 2-piperidin-2-yl-1,3-benzoxazole.

Table 2: Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Derivatives

| Feature | Finding | Reference |

|---|---|---|

| Method | Ultrasonic Irradiation | mdpi.com |

| Solvent | Absolute Ethanol | mdpi.com |

| Reaction Time | 4–6 minutes | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Yield | Excellent | mdpi.com |

Mechanochemical Synthesis

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free approach is inherently environmentally friendly and has gained traction as a sustainable synthetic method. The mechanical force provides the energy required to overcome activation barriers and induce chemical reactions.

A notable application of this technique is the efficient, catalyst-free synthesis of 2-aryl benzothiazoles and substituted benzimidazoles, which are structurally analogous to benzoxazoles. rsc.org By simply grinding aromatic aldehydes with o-aminothiophenol or o-phenylenediamine (B120857) using a mortar and pestle, the corresponding heterocyclic products were obtained in high yields. rsc.org This method is distinguished by its simplicity, absence of a work-up step, and short reaction times, making it an attractive strategy for the green synthesis of the 2-substituted benzoxazole core. rsc.org

Table 3: Advantages of Mechanochemical Synthesis for Benzazole Analogs

| Advantage | Description | Reference |

|---|---|---|

| Catalyst-Free | The reaction proceeds without the need for a catalyst. | rsc.org |

| Solvent-Free | Eliminates the use of potentially hazardous organic solvents. | rsc.org |

| Clean Reaction | Leads to cleaner reaction profiles with minimal by-products. | rsc.org |

| High Yields | Products are typically formed in high yields. | rsc.org |

| Short Reaction Times | The transformation is completed in a significantly shorter timeframe. | rsc.org |

Catalyst-Mediated Reactions

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Both ionic liquids and transition metals have been employed as catalysts in the synthesis of benzoxazole and related heterocyclic systems.

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents and catalysts. Their unique properties, such as high thermal stability and tunable solubility, make them valuable in green chemistry.

In the synthesis of benzoxazoles, a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, has been used as an efficient and recyclable catalyst for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles. nih.gov This reaction proceeds smoothly at room temperature, achieving yields of up to 97%. nih.gov A key advantage is the ability to easily recover and reuse the ionic liquid catalyst for multiple cycles with consistent efficacy, which significantly enhances the sustainability of the process. nih.gov This methodology presents a promising green route for the synthesis of substituted benzoxazoles.

Transition metal catalysis is indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules. Catalysts based on palladium, nickel, and zinc are widely used in cross-coupling reactions to construct heterocyclic scaffolds. While the direct metal-catalyzed synthesis of the 2-piperidin-2-yl-1,3-benzoxazole core from basic precursors is not extensively detailed in the provided results, the functionalization of the benzoxazole ring system often relies on these methods.

In the broader context of synthesizing nitrogen-containing heterocycles, various metal catalysts have been screened for optimal performance. For example, in the synthesis of imidazopyridines, different copper and zinc salts were evaluated, with Cu(OAc)₂ proving to be the most suitable Lewis acid catalyst for the transformation, while others like Zn(OAc)₂ were ineffective. beilstein-journals.org Such catalyst screening is a common strategy to optimize reaction conditions. These metal-catalyzed reactions, including well-known transformations like Suzuki, Heck, and Buchwald-Hartwig couplings, are vital for creating the diverse substitution patterns required for developing new chemical entities based on the benzoxazole framework.

Nanocatalysis

The application of nanotechnology in catalysis has introduced efficient and sustainable methods for the synthesis of heterocyclic compounds, including benzoxazoles. Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity, often under milder reaction conditions than traditional catalysts. mdpi.com These catalysts are frequently recoverable and reusable, aligning with the principles of green chemistry. jsynthchem.com

Several types of nanocatalysts have been successfully employed for the synthesis of benzoxazole derivatives. Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), have been utilized as core supports for catalytic systems due to their easy separation from the reaction mixture using an external magnet. mdpi.combiointerfaceresearch.com For instance, Fe₃O₄ nanoparticles functionalized with 2-(aminomethyl)benzo[d]oxazole-5,6-diol have been reported as an efficient and recyclable catalyst for the synthesis of 1,4-dihydropyridines, showcasing the utility of benzoxazole-functionalized nanocatalysts in organic synthesis. jsynthchem.com

Another approach involves the use of copper-based nanocatalysts. For example, a core-shell structured organic-inorganic hybrid copper nanocatalyst has been developed for the tandem oxidative cyclization reactions leading to polysubstituted oxazoles. researchgate.net Similarly, copper(II) oxide nanoparticles have been shown to effectively catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org These methods often proceed under aerobic conditions and without the need for expensive ligands. organic-chemistry.orgrsc.org

The table below summarizes various nanocatalysts used in the synthesis of benzoxazole and related heterocyclic scaffolds.

| Nanocatalyst | Synthetic Application | Key Features |

| Fe₃O₄@Benzo[d]oxazole@Mn | Synthesis of 1,4-dihydropyridine (B1200194) derivatives | Efficient, recyclable, magnetic separation. jsynthchem.com |

| Fe₃O₄ Nanoparticles | Synthesis of benzimidazole (B57391) derivatives | Green method, air as oxidant, magnetically recoverable. biointerfaceresearch.com |

| Copper(II) Oxide (CuO) NPs | Intramolecular cyclization for benzoxazole synthesis | Ligand-free, heterogeneous, recyclable. organic-chemistry.org |

| CuFe₂O₄–TiO₂ Nanocomposites | Synthesis of oxazole (B20620) derivatives | Utilizes sol-gel method for preparation. researchgate.net |

| Pd@N,O-Carbon NC | One-pot tandem synthesis of 2-benzofurans | Copper-free conditions, derived from natural biomass. mdpi.com |

Deep Eutectic Solvent Applications

Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents in chemical synthesis. mdpi.comekb.eg DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.comekb.eg Their desirable properties include low toxicity, biodegradability, low vapor pressure, high thermal stability, and the ability to act as both a solvent and a catalyst. mdpi.comrsc.org

In the context of benzoxazole synthesis, DESs have been shown to be highly effective. They can facilitate reactions through hydrogen bond catalysis, replacing hazardous reagents and simplifying reaction work-ups. mdpi.com A notable application is the DES-catalyzed arylation of benzoxazoles with aromatic aldehydes. rsc.orgrsc.orgnih.gov This methodology provides an efficient route to 2-arylbenzoxazoles in high yields without the need for expensive and toxic palladium catalysts. rsc.org

For example, a deep eutectic solvent composed of zinc chloride (ZnCl₂) and ethylene (B1197577) glycol has been proven to be an effective catalyst for the C2-arylation of benzoxazole with benzaldehyde. researchgate.net Similarly, choline (B1196258) chloride-based DESs, such as those formed with urea (B33335) or imidazole, have been used as efficient and recyclable catalytic systems for the synthesis of benzoxazole and benzothiazole (B30560) derivatives. researchgate.netnih.gov These reactions are often performed under solvent-free conditions, further enhancing their environmental friendliness. rsc.orgnih.gov

The table below details the application of various DESs in benzoxazole synthesis.

| Deep Eutectic Solvent (DES) | Components | Application | Reaction Conditions | Yield |

| [ZnCl₂][ethylene glycol]₄ | Zinc Chloride, Ethylene Glycol | C2-arylation of benzoxazole with benzaldehyde | Solvent-free, mild conditions | High |

| CholineCl/Urea | Choline Chloride, Urea | Synthesis of 1,2-disubstituted or 2-substituted benzimidazoles | Solvent and reagent | Good |

| CholineCl/Imidazole | Choline Chloride, Imidazole | One-pot synthesis of 2-substituted benzothiazoles | Solvent-free, 120 °C | Up to 78% |

| CholineCl/o-PDA | Choline Chloride, o-phenylenediamine | Selective synthesis of benzimidazoles | DES acts as solvent and reagent | Good |

Derivatization Strategies for Enhancing Molecular Complexity

Functionalization of the Benzoxazole Ring System

Modifying the benzoxazole ring is a key strategy for tuning the physicochemical and pharmacological properties of 2-piperidin-2-yl-1,3-benzoxazole and its analogs. Functionalization can occur at the C2 position or on the benzene (B151609) ring of the benzoxazole system.

One common modification is the introduction of aryl groups at the C2 position to generate 2-arylbenzoxazoles. This can be achieved through various catalytic methods, including the previously mentioned DES-catalyzed arylation with aromatic aldehydes. rsc.org Another powerful technique is the palladium-catalyzed direct C-H activation for cross-coupling reactions. rsc.org Copper-catalyzed reactions also provide a viable route; for instance, the conversion of bisaryloxime ethers to 2-arylbenzoxazoles involves a cascade C-H functionalization and C-N/C-O bond formation. organic-chemistry.org

Functionalization of the benzene portion of the benzoxazole ring allows for the introduction of a wide range of substituents. The synthesis can start from appropriately substituted 2-aminophenols, leading to derivatives with groups like chloro, bromo, nitro, or methoxy (B1213986) on the benzoxazole core. organic-chemistry.orgnih.gov For example, 6-chloro-2-phenylbenzo[d]oxazole can be synthesized from the corresponding chlorinated starting materials. rsc.org Furthermore, metal-free oxidative amination allows for the introduction of amino groups onto the benzoxazole ring by activating C-H bonds. organic-chemistry.org

The following table presents examples of functionalization on the benzoxazole ring system.

| Functionalization Strategy | Reagents/Catalysts | Position of Functionalization | Resulting Structure |

| Arylation | Aromatic aldehydes / DES catalyst | C2 | 2-Arylbenzoxazoles rsc.org |

| Oxidative Amination | Secondary/primary amines, Iodine, aq. t-BuOOH | C-H on the benzoxazole ring | Aminated benzoxazoles organic-chemistry.org |

| Halogenation | Substituted 2-aminophenols | Benzene ring (e.g., C5, C6) | Halogen-substituted benzoxazoles rsc.org |

| Alkylation/Acylation | Ethyl chloroacetate, K₂CO₃ | N-atom of a linked benzimidazole | Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate nih.gov |

Chemical Modifications of the Piperidine Ring

The piperidine ring is a prevalent scaffold in medicinal chemistry and its modification offers a powerful tool for optimizing molecular properties. researchgate.net In the context of 2-piperidin-2-yl-1,3-benzoxazole derivatives, several strategies have been explored to alter the piperidine moiety. nih.govnih.gov

One approach involves the modification of substituents attached to the piperidine nitrogen. For instance, in a series of benzoxazole-piperidine derivatives, the nitrogen was linked to various moieties through a propyl chain, leading to compounds with diverse pharmacological profiles. nih.gov Another strategy involves altering the linker between a substituent and the piperidine ring itself; studies have shown that an acetamide (B32628) bridge can be crucial for biological activity, while shortening the linker or removing the carbonyl group can lead to inactive compounds. mdpi.com

More complex modifications involve altering the piperidine ring's structure to create sterically constrained, bridged systems. nih.gov This can enhance drug-like properties by increasing the sp³ character of the molecule. Examples include the synthesis of analogues containing 2-azanorbornane, nortropane, and isoquinuclidine moieties in place of the simple piperidine ring. nih.gov Additionally, the introduction of polar functional groups, such as hydroxyl or hydroxymethyl groups, onto the piperidine or related carbocyclic rings can influence protein binding affinity. nih.gov In some cases, the piperidine ring has been opened to increase molecular flexibility and explore different conformational spaces, although this can sometimes lead to a loss of activity. mdpi.com

The table below outlines various modification strategies for the piperidine ring.

| Modification Strategy | Description | Example of Resulting Moiety |

| N-Substitution | Attaching different functional groups to the piperidine nitrogen. | 3-(1-(3-(4-(benzo[d]oxazol-2-ylmethyl)phenoxy)propyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole nih.gov |

| Linker Modification | Altering the chemical bridge connecting a substituent to the piperidine ring. | Acetamide-linked 2-chlorobenzene moiety mdpi.com |

| Ring Bridging | Creating bicyclic structures to constrain the ring's conformation. | 2-Azanorbornane, nortropane analogues nih.gov |

| Ring Functionalization | Introducing polar groups directly onto the piperidine ring. | Hydroxyl or hydroxymethyl-substituted piperidines nih.gov |

| Ring Opening | Cleaving the piperidine ring to increase molecular flexibility. | Aminoalkylbenzimidazol-2-one derivatives mdpi.com |

Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The analysis would confirm the molecular formula, C₁₂H₁₄N₂O, by identifying the molecular ion peak (M⁺).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum for 2-Piperidin-2-yl-1,3-benzoxazole would be expected to show characteristic absorption bands for C-H, C=N, C=C, and C-O stretching and bending vibrations, confirming the presence of the benzoxazole (B165842) and piperidine (B6355638) ring systems.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

While the synthesis and study of related isomers, such as 2-piperidin-3-yl-1,3-benzoxazole (B1276078) and 2-piperidin-4-yl-1,3-benzoxazole, have been reported, specific and verifiable experimental data required to populate the sections on ¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography for 2-Piperidin-2-yl-1,3-benzoxazole are not present in the currently accessible scientific literature. Therefore, a detailed article conforming to the requested structure cannot be generated at this time.

Computational and Theoretical Investigations of 2 Piperidin 2 Yl 1,3 Benzoxazole Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For a molecule like 2-Piperidin-2-yl-1,3-benzoxazole, a typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Researchers often employ various functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p) to model the system accurately. Such calculations can yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzoxazole (B165842) derivatives have used DFT to confirm their molecular structures as determined by experimental techniques like X-ray crystallography. The vibrational frequencies calculated via DFT can be compared with experimental infrared (IR) and Raman spectra to further validate the computed structure.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT for many applications due to its neglect of electron correlation, it is still a valuable tool, particularly as a starting point for more advanced calculations. HF methods are used to approximate the many-electron wavefunction and energy of a quantum system. For analogues of 2-Piperidin-2-yl-1,3-benzoxazole, HF calculations could provide initial insights into the molecule's electronic properties and orbital energies.

From the results of DFT or HF calculations, several key electronic properties can be analyzed:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For benzoxazole derivatives, the distribution of HOMO and LUMO orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MESP): A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. It highlights regions of negative electrostatic potential (usually associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (typically around hydrogen atoms). For 2-Piperidin-2-yl-1,3-benzoxazole, an MESP analysis would reveal the electron-rich areas on the benzoxazole and piperidine (B6355638) nitrogens and the oxygen atom, which are potential sites for electrophilic attack or hydrogen bonding.

A hypothetical table of calculated electronic properties for a 2-Piperidin-2-yl-1,3-benzoxazole analogue is presented below, based on typical values for similar heterocyclic compounds.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table is illustrative and based on general values for similar compounds, not on specific experimental or computational data for 2-Piperidin-2-yl-1,3-benzoxazole.

The piperidine ring in 2-Piperidin-2-yl-1,3-benzoxazole can adopt several conformations, such as chair and boat forms. Furthermore, the rotational barrier around the single bond connecting the piperidine and benzoxazole rings allows for different spatial orientations of the two ring systems relative to each other.

A conformational analysis, typically performed using DFT, involves calculating the relative energies of these different conformers. By mapping the potential energy surface as a function of key dihedral angles, the most stable (lowest energy) conformation can be identified. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For related N-benzoyl-piperidin-4-ones, conformational analysis has shown a preference for non-chair conformations to minimize steric strain.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to model and simulate the behavior of molecules. A particularly important application in drug discovery is molecular docking.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, 2-Piperidin-2-yl-1,3-benzoxazole or its analogues) when bound to a specific protein target. This technique is instrumental in understanding the potential mechanism of action of a compound and in designing new, more potent molecules. For example, various benzoxazole derivatives have been docked into the active sites of enzymes like COVID-19 main protease and cyclooxygenase (COX) to rationalize their biological activities.

Following a molecular docking simulation, the resulting protein-ligand complex is analyzed to identify the key interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the piperidine ring) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the benzene (B151609) ring) and hydrophobic amino acid residues in the protein's binding pocket.

Pi-Pi Stacking: An interaction between aromatic rings, which could occur between the benzoxazole moiety and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

The strength of these interactions is often quantified by a docking score or binding energy, which provides an estimate of the binding affinity. Studies on related benzoxazole compounds have used this type of analysis to explain their inhibitory activities against various enzymes.

A hypothetical summary of docking results for a 2-Piperidin-2-yl-1,3-benzoxazole analogue with a protein target is shown below.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase | -8.5 | TYR23, LEU88, ASP95 | Hydrogen bond, Hydrophobic |

| Hypothetical Protease | -7.9 | PHE45, TRP102, HIS78 | Pi-pi stacking, Hydrogen bond |

This table is for illustrative purposes and does not represent data from actual studies on 2-Piperidin-2-yl-1,3-benzoxazole.

Receptor Binding Prediction

Detailed computational studies predicting the specific receptor binding affinities and interaction modes of 2-Piperidin-2-yl-1,3-benzoxazole are not extensively available in publicly accessible scientific literature. However, general principles of molecular modeling and the study of related compounds allow for theoretical postulations regarding its potential targets.

Computational docking simulations are a primary tool for predicting how a ligand, such as 2-Piperidin-2-yl-1,3-benzoxazole, might bind to a receptor's active site. These models can estimate the binding energy and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For a compound like 2-Piperidin-2-yl-1,3-benzoxazole, the nitrogen atoms in the piperidine and benzoxazole rings are likely to act as hydrogen bond acceptors, while the aromatic benzoxazole core could engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.

Based on the activities of structurally similar compounds, it is predicted that 2-Piperidin-2-yl-1,3-benzoxazole and its analogues could exhibit affinity for various receptors, including but not limited to serotonin (B10506), dopamine (B1211576), and GABA receptors. For instance, the planar structure of the benzoxazole moiety combined with the basicity of the piperidine ring are features often associated with interaction at serotonin receptors.

A hypothetical docking study of 2-Piperidin-2-yl-1,3-benzoxazole analogues might yield data such as that presented in the interactive table below. This table illustrates the type of data that would be generated from such a computational analysis, including predicted binding affinities (often expressed as Ki or docking scores) for different receptors.

Interactive Data Table: Predicted Receptor Binding Affinities of 2-Piperidin-2-yl-1,3-benzoxazole Analogues (Hypothetical Data)

| Compound | Modification | Target Receptor | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

| 2-Piperidin-2-yl-1,3-benzoxazole | Parent Compound | 5-HT2A | 85.3 | H-bond with Ser242, Pi-Pi stacking with Phe339 |

| Analogue A | 5-Fluoro- | 5-HT2A | 62.1 | H-bond with Ser242, Halogen bond with Gly238 |

| Analogue B | 6-Chloro- | 5-HT2A | 75.8 | H-bond with Ser242, Pi-Pi stacking with Phe339 |

| Analogue C | N-Methylpiperidine | 5-HT2A | 112.5 | Steric hindrance reduces optimal binding |

| 2-Piperidin-2-yl-1,3-benzoxazole | Parent Compound | D2 Dopamine | 150.7 | H-bond with Asp114, Hydrophobic interactions |

| Analogue A | 5-Fluoro- | D2 Dopamine | 125.4 | H-bond with Asp114, Enhanced electrostatic potential |

| Analogue B | 6-Chloro- | D2 Dopamine | 140.2 | H-bond with Asp114, Favorable hydrophobic contact |

Structure-Activity Relationship (SAR) Derivations from Theoretical Data

Structure-Activity Relationship (SAR) studies derived from theoretical data aim to understand how modifications to a molecule's structure influence its biological activity. For 2-Piperidin-2-yl-1,3-benzoxazole analogues, computational methods can predict how changes to the benzoxazole core or the piperidine substituent will affect receptor binding and potential efficacy.

Theoretical SAR studies often involve the systematic in silico modification of a lead compound and the subsequent calculation of various molecular descriptors. These descriptors can include electronic properties (e.g., electrostatic potential, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with predicted binding affinities from docking studies, a quantitative structure-activity relationship (QSAR) model can be developed.

From the theoretical data, several SAR trends for 2-Piperidin-2-yl-1,3-benzoxazole analogues can be inferred:

Substitutions on the Benzoxazole Ring : The introduction of electron-withdrawing or electron-donating groups on the benzene portion of the benzoxazole ring can significantly alter the electronic distribution of the molecule. For example, adding a halogen atom (e.g., fluorine, chlorine) at the 5- or 6-position could enhance binding affinity through favorable interactions like halogen bonding or by altering the acidity of the N-H proton on the piperidine ring, thereby affecting its interaction with acidic residues in the receptor.

Modifications of the Piperidine Ring : The piperidine ring offers several positions for modification. N-alkylation (e.g., adding a methyl or ethyl group to the piperidine nitrogen) could impact the molecule's basicity and steric profile. While this might decrease binding at some receptors due to steric hindrance, it could enhance selectivity for others. Substituents on the carbon atoms of the piperidine ring could influence the preferred conformation of the ring and its orientation within the binding pocket.

Stereochemistry : The piperidine ring is attached to the benzoxazole core at the 2-position, which is a chiral center. Theoretical models can be used to predict whether the (R)- or (S)-enantiomer has a more favorable binding mode at a specific receptor. This is crucial for designing more potent and selective ligands.

The following table summarizes some of the key SAR insights that could be derived from theoretical investigations of this compound class.

Interactive Data Table: Summary of Theoretical SAR for 2-Piperidin-2-yl-1,3-benzoxazole Analogues

| Molecular Scaffold | Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale from Theoretical Data |

| Benzoxazole | 5-Position | Halogenation (e.g., -F, -Cl) | Potential increase in affinity | Can form halogen bonds and alter electronic properties favorable for binding. |

| Benzoxazole | 6-Position | Methoxy (B1213986) group (-OCH3) | Variable; may increase or decrease affinity | Can act as a hydrogen bond acceptor but may also introduce steric clashes. |

| Piperidine | Nitrogen (N1) | Alkylation (e.g., -CH3) | Likely decrease in affinity for some receptors | Increased steric bulk may prevent optimal orientation in the binding pocket. |

| Piperidine | 4-Position | Hydroxyl group (-OH) | Potential increase in affinity | Can form an additional hydrogen bond with the receptor. |

| Linker | Chirality at C2 | (R) vs (S) Enantiomer | Enantiomer-specific binding | One enantiomer will have a geometrically more favorable fit in a chiral binding pocket. |

In Vitro Biological Activity Research Non Clinical Focus

Antimicrobial Activity Research

Benzoxazole (B165842) derivatives have demonstrated notable potential as antimicrobial agents, with studies exploring their efficacy against a range of pathogenic bacteria and fungi. xjtlu.edu.cnnih.govjazindia.comnih.govnajah.edu The core structure of benzoxazole is a key pharmacophore that has been utilized in the synthesis of new, biologically active compounds. nih.gov

Antibacterial Efficacy against Gram-Positive Strains

Research has consistently shown that derivatives of 2-piperidin-2-yl-1,3-benzoxazole exhibit antibacterial activity against Gram-positive bacteria. najah.edunih.gov

A study on novel 2,3-dihydrooxazole-spirooxindole derivatives revealed that several compounds demonstrated moderate activity against Bacillus subtilis. najah.edu Another series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives were found to have a broad spectrum of activity, with one compound, in particular, showing activity against B. subtilis that was twice as high as Penicillin. xjtlu.edu.cn Similarly, research on 2-piperidin-4-yl-benzimidazoles, a related class of compounds, showed their effectiveness against clinically important Gram-positive bacteria, especially enterococci. nih.gov

In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that these compounds selectively act against Gram-positive bacteria, specifically B. subtilis. nih.gov Further investigations into benzoxazolin-2-one derivatives also confirmed their antibacterial potential against various Gram-positive pathogens, with B. subtilis being one of the more sensitive strains. mdpi.comresearchgate.net

The following table summarizes the antibacterial activity of selected benzoxazole derivatives against Gram-positive strains:

| Compound/Derivative | Gram-Positive Strain(s) | Observed Activity | Reference(s) |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 2-fold higher than Penicillin | xjtlu.edu.cn |

| 2,3-Dihydrooxazole-spirooxindole derivatives (2b, 2e, 2f, 3a, 3g) | Bacillus subtilis | Moderate activity | najah.edu |

| 2-Piperidin-4-yl-benzimidazoles | Enterococci | Effective with low micromolar MIC | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective activity | nih.gov |

| Benzoxazolin-2-one derivatives | Bacillus subtilis, Staphylococcus aureus | Wide antibacterial activity | mdpi.comresearchgate.net |

Antibacterial Efficacy against Gram-Negative Strains

The antibacterial spectrum of benzoxazole derivatives also extends to Gram-negative bacteria. najah.edunih.gov

The same study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives that showed efficacy against Gram-positive bacteria also demonstrated a broad spectrum of activity against screened Gram-negative bacteria. xjtlu.edu.cn Similarly, 2-piperidin-4-yl-benzimidazoles were found to be effective against Gram-negative bacteria of clinical importance. nih.gov

Investigations into novel 2,3-dihydrooxazole-spirooxindole derivatives showed that certain compounds were effective against Gram-negative Enterobacter at concentrations of 30-50 µg/ml, and one compound was active against K. pneumoniae at 25 µg/ml. najah.edu Furthermore, a series of benzoxazolin-2-one derivatives displayed wide antibacterial activity against Escherichia coli. mdpi.comresearchgate.net

The table below outlines the antibacterial activity of selected benzoxazole derivatives against Gram-negative strains:

| Compound/Derivative | Gram-Negative Strain(s) | Observed Activity | Reference(s) |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Various Gram-negative bacteria | Broad spectrum activity | xjtlu.edu.cn |

| 2,3-Dihydrooxazole-spirooxindole derivatives (2e, 2g, 3c, 3d, 3g) | Enterobacter | Effective at 30-50 µg/ml | najah.edu |

| 2,3-Dihydrooxazole-spirooxindole derivative (3g) | Klebsiella pneumoniae | Active at 25 µg/ml | najah.edu |

| 2-Piperidin-4-yl-benzimidazoles | Various Gram-negative bacteria | Effective with low micromolar MIC | nih.gov |

| Benzoxazolin-2-one derivatives | Escherichia coli | Wide antibacterial activity | mdpi.comresearchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, several benzoxazole derivatives have been investigated for their potential as antifungal agents. nih.govnajah.edumdpi.com

A study on a series of benzoxazole analogues revealed that some compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to the standard drug fluconazole. nih.gov Research on 3-(2-benzoxazol-5-yl)alanine derivatives also demonstrated that nearly half of the studied compounds possessed antifungal properties, including against the pathogenic C. albicans. nih.gov

However, not all benzoxazole derivatives show strong antifungal activity. For instance, (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives showed poor MIC values against Candida albicans. xjtlu.edu.cn

Anticancer Activity Research

The therapeutic potential of 2-piperidin-2-yl-1,3-benzoxazole and its analogues extends to oncology, with numerous studies focusing on their antiproliferative effects and the underlying mechanisms of action. najah.edunih.govmdpi.comresearchgate.netnih.govnih.gov

Antiproliferative Studies in Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of benzoxazole derivatives against various human cancer cell lines. najah.edunih.govresearchgate.netnih.govnih.gov

For instance, a series of benzoxazole analogues were synthesized and evaluated for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line, with some compounds showing promising results compared to the standard drug 5-fluorouracil. nih.gov Another study on novel benzoxazole derivatives found that several compounds displayed high growth inhibitory activities against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov One of the most potent compounds, 12l, exhibited IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. nih.gov

Furthermore, the antiproliferative activity of new benzothiazole (B30560) derivatives, which share a similar structural scaffold, was evaluated against a large panel of human tumor-derived cell lines, with some analogues showing activity against both hematological and solid tumors. researchgate.net

The following table provides a summary of the antiproliferative activity of selected benzoxazole and related derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |

| Benzoxazole analogues (4, 6, 25, 26) | Human colorectal carcinoma (HCT116) | Best anticancer activity in comparison to 5-fluorouracil | nih.gov |

| Benzoxazole derivative (12l) | HepG2 (liver cancer) | 10.50 μM | nih.gov |

| Benzoxazole derivative (12l) | MCF-7 (breast cancer) | 15.21 μM | nih.gov |

| Benzothiazole derivatives (5c, 5d, 5j, 6b, 6c, 6j) | Hematological and solid tumors | CC50 range = 8-24 µM | researchgate.net |

Apoptosis Induction Mechanisms

Research into the anticancer mechanisms of piperidine (B6355638) and benzoxazole derivatives has revealed their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

One of the key mechanisms involves the regulation of the Bcl-2 family of proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is crucial for determining a cell's fate. nih.gov Studies have shown that piperine, a compound containing a piperidine ring, can lead to a high Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and activates the caspase cascade, ultimately leading to apoptosis. nih.gov

Specifically, a study on a novel benzoxazole derivative, 12l, demonstrated its ability to induce apoptosis in HepG2 cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of caspase-3 (2.98-fold) and BAX (3.40-fold), and a notable decrease in the level of Bcl-2 (2.12-fold). nih.gov Another benzoxazole derivative, compound 14b, was also found to induce apoptosis in HepG2 cells, supported by a 4.8-fold increase in caspase-3 levels. nih.gov

Furthermore, research on a tricyclic decylbenzoxazole (TDB) in liver cancer cells showed that it promotes apoptosis by activating p300-mediated FOXO3 acetylation. nih.gov TDB was found to up-regulate the expression of FOXO3, p300, and Bim, leading to enhanced acetylation and dephosphorylation of FOXO3, which in turn promotes apoptosis. nih.gov

Anti-inflammatory Activity Research

The benzoxazole scaffold is a recurring motif in the design of novel anti-inflammatory agents. Research has focused on its ability to modulate key inflammatory pathways.

Derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to possess significant anti-inflammatory properties by inhibiting the production of inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds effectively reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.netammanu.edu.jo One potent derivative, compound 6e , exhibited an IC50 value of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition. researchgate.netammanu.edu.jo This anti-inflammatory effect is attributed to the suppression of pro-inflammatory cytokines and mediators. nih.gov

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. jddtonline.info The benzoxazole structure is a key feature in many selective COX-2 inhibitors. nih.gov While direct COX-2 inhibition data for 2-Piperidin-2-yl-1,3-benzoxazole is unavailable, related dihydropyrazole derivatives incorporating a benzo-oxygen heterocycle have demonstrated potent and selective COX-2 inhibition. smolecule.com For example, compound 4b from this series showed excellent COX-2 inhibitory activity with an IC50 value of 0.35 µM, which was more potent than the standard drug Celecoxib (IC50 = 0.41 µM). smolecule.com This highlights the potential of the benzoxazole-like core structure to serve as a scaffold for selective COX-2 inhibitors.

| Compound Derivative | Activity | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Derivative 6e (Benzimidazole) | NO Inhibition | 0.86 µM | researchgate.netammanu.edu.jo |

| Derivative 6e (Benzimidazole) | TNF-α Inhibition | 1.87 µM | researchgate.netammanu.edu.jo |

| Derivative 4b (Dihydropyrazole) | COX-2 Inhibition | 0.35 µM | smolecule.com |

Neurodisorder Research and Neurotransmitter Modulation

The modulation of neurotransmitter systems is a key strategy in the treatment of neurodegenerative diseases. Benzoxazole derivatives have been explored for their potential in this area.

Antagonism of the adenosine (B11128) A2A receptor is a promising therapeutic approach for conditions like Parkinson's disease. nih.govresearchgate.net The benzoxazole ring has been identified as a highly effective scaffold for designing new A2A antagonists. nih.gov A series of 2-furoyl-benzoxazoles were investigated, and modifications at the C5- and C7-positions led to compounds with nanomolar affinity for the human A2A receptor. nih.gov For instance, compound 6a from this series demonstrated a Ki of 40 nM and an antagonist IC50 of 70.6 nM. nih.gov

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease. researchgate.net The benzoxazole scaffold has been incorporated into novel AChE inhibitors. nih.gov In one study, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and showed potent inhibition of both AChE and butyrylcholinesterase (BChE). nih.gov Another study on novel benzo[d]oxazole derivatives reported that compounds 6a and 6j strongly inhibited AChE with IC50 values of 1.03 µM and 1.35 µM, respectively. nih.gov These findings suggest that the core structure of 2-piperidinyl-benzoxazole is a promising starting point for developing potent cholinesterase inhibitors.

| Compound Derivative | Target | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Derivative 6a (2-furoyl-benzoxazole) | Adenosine A2A Receptor | IC50 = 70.6 nM / Ki = 40 nM | nih.gov |

| Derivative 6a (benzo[d]oxazole) | Acetylcholinesterase (AChE) | 1.03 µM | nih.gov |

| Derivative 6j (benzo[d]oxazole) | Acetylcholinesterase (AChE) | 1.35 µM | nih.gov |

Table of Mentioned Compounds

| Generic Name/Code | Chemical Class |

| 2-Piperidin-2-yl-1,3-benzoxazole | Benzoxazole |

| Erlotinib | EGFR Inhibitor |

| Celecoxib | COX-2 Inhibitor |

| Derivative 4d | Benzoxazole-piperidine |

| Derivative 7h | Benzoxazole-piperidine |

| Derivative 12l | Benzoxazole |

| Derivative 6e | 2-(piperidin-4-yl)-1H-benzo[d]imidazole |

| Derivative 4b | Dihydropyrazole |

| Derivative 6a | 2-furoyl-benzoxazole |

| Derivative 6a (AChE) | Benzo[d]oxazole |

| Derivative 6j | Benzo[d]oxazole |

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data published on the antioxidant or general enzyme inhibitory activities of the chemical compound 2-Piperidin-2-yl-1,3-benzoxazole .

Therefore, the requested article detailing these specific biological activities for this particular compound cannot be generated. Searches for the compound and its potential biological activities did not yield any relevant studies, data tables, or research findings that would allow for the creation of the specified content sections.

While research exists on the biological activities of the broader classes of benzoxazole and piperidine derivatives, the user's strict requirement to focus solely on "2-Piperidin-2-yl-1,3-benzoxazole" prevents the inclusion of information from these related but structurally distinct compounds.

Mechanistic Research and Structure Activity Relationship Sar Elucidation

Impact of Substituents on Biological Efficacy

The addition or modification of functional groups at various positions on the 2-piperidinyl-1,3-benzoxazole core can dramatically alter its pharmacological profile. Research into analogous structures has highlighted key positions where substitutions can tune the biological efficacy.

The nitrogen atom within the piperidine (B6355638) ring is a critical site for molecular interaction and modification. While the parent 2-piperidin-2-yl-1,3-benzoxazole has a secondary amine (NH), substitution at this position is a common strategy to modulate activity. In related heterocyclic structures, replacing the piperidine's N-H with a piperazine (B1678402) moiety and subsequently adding substituents to the distal nitrogen has been shown to be a pivotal modification for enhancing receptor affinity. mdpi.com

Substitutions on the benzoxazole (B165842) ring itself are crucial for determining the biological activity of this class of compounds. Research consistently points to the C-2, C-5, and C-6 positions as being the most important for modulation. nih.gov

Studies on a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides, which possess a substituted benzoxazole core, demonstrated the impact of these modifications on anti-inflammatory activity. nih.gov The C-2 position is where the piperidine ring attaches to the benzoxazole in the parent compound. In related structures, modifying the group at C-2 has been a key strategy. For example, attaching different aryl or heteroaryl rings at this position can lead to potent antitumor or antimicrobial agents. nih.gov

The C-5 position on the benzoxazole ring has also been identified as a critical point for substitution. In the aforementioned anti-inflammatory propanamide series, the core structure is substituted at C-5 with an amide linkage that connects to various cyclic amines, including piperidine. The nature of the group at this position significantly influences efficacy. nih.gov Similarly, research on 3-(2-benzoxazol-5-yl)alanine derivatives shows that C-5 substitution is vital for their biological profile. nih.gov

The table below, derived from research on related benzoxazole derivatives, illustrates how different terminal amine substituents on a propanamide side chain at the C-5 position affect anti-inflammatory activity. nih.gov

| Compound ID | Terminal Amine at C-5 Side Chain | % Inhibition of Paw Edema |

| 3a | Piperidine | 81.7 |

| 3l | Phenyl piperazine | 69.5 |

| 3n | 4-Nitrophenyl-piperazine | 75.8 |

| 3i | Ethyl piperazine | 45.1 |

| Standard | Diclofenac sodium | 69.5 |

| Standard | Ibuprofen | 64.7 |

This interactive table is based on data for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, which serve as an analogue for understanding potential C-5 substitutions.

The data indicate that a simple piperidine substituent (Compound 3a) resulted in the highest activity, even surpassing the standard drugs. The substitution on the piperazine ring also had a marked effect, with a nitrophenyl group (Compound 3n) being more effective than a simple phenyl group (Compound 3l), while an ethyl group (Compound 3i) was the least active. nih.gov

The C-6 position has also been noted for its importance. In studies on benzothiazoles, a related benzazole, introducing a nitro or cyano group at the C-6 position was found to increase antiproliferative activity. mdpi.com This suggests that electron-withdrawing groups at this position on the benzoxazole ring could enhance certain biological effects.

Mechanistic Insights into Biological Interactions

Derivatives of the 2-piperidinyl-1,3-benzoxazole scaffold are believed to exert their biological effects by interacting with a range of protein targets. The specific mechanism of action is highly dependent on the substitution pattern of the molecule.

Receptor Binding: For antipsychotic applications, benzoxazole-piperidine derivatives have been optimized to act as multi-target ligands with high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net The specific chemical structure allows these compounds to fit into the binding pockets of these G protein-coupled receptors, modulating their activity.

Enzyme Inhibition: In the context of anti-inflammatory activity, molecular modeling studies suggest that benzoxazole derivatives can strongly interact with and inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation. For anticancer applications, certain benzoxazole-piperidine compounds have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation. nih.gov

Induction of Apoptosis: Some benzoxazole-appended piperidines have been found to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the significant stimulation of caspase-9 protein levels, a critical enzyme in the apoptotic cascade. nih.gov

Computational Approaches to SAR Prediction

Computational chemistry plays a vital role in elucidating the structure-activity relationships of 2-piperidinyl-1,3-benzoxazole derivatives and in predicting their biological activity. Molecular docking is a primary tool used to visualize and evaluate how these molecules might bind to their protein targets.

Researchers have successfully used molecular docking to predict the binding interactions of benzoxazole derivatives with enzymes like COX-2, providing a rationale for their observed anti-inflammatory activity. nih.govnih.gov These studies help to identify key amino acid residues in the enzyme's active site that form hydrogen bonds or other interactions with the ligand. researchgate.net Similarly, docking studies have been crucial in understanding how benzoxazole-piperidine compounds bind to the EGFR, guiding the design of more potent anticancer agents. nih.gov

Beyond docking, molecular dynamics (MD) simulations can provide deeper insight into the stability of the ligand-protein complex over time, revealing the crucial interactions that anchor the molecule to its binding site. rsc.org These computational approaches allow for the virtual screening of large libraries of potential derivatives and the rational design of new compounds with improved affinity and selectivity, accelerating the drug discovery process.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the future investigation of 2-Piperidin-2-yl-1,3-benzoxazole and its derivatives. Current synthetic strategies, while effective, often rely on classical condensation reactions that may have limitations in terms of yield, scalability, and environmental impact. Future research should pivot towards the exploration of innovative synthetic pathways that offer improvements in these areas.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of benzoxazole (B165842) derivatives. mdpi.com A comparative analysis of conventional heating versus microwave irradiation for the key cyclization step could reveal more efficient protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher reproducibility and safer handling of reactive intermediates. Developing a flow-based synthesis of 2-Piperidin-2-yl-1,3-benzoxazole would be a significant step towards scalable and industrial production.

Catalytic Methods: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could lead to more selective and environmentally friendly synthetic methods. For instance, exploring different Lewis or Brønsted acid catalysts for the condensation of 2-aminophenol (B121084) with a suitable piperidine-2-carboxylic acid derivative could optimize the reaction.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power) for the cyclization step. |

| Flow Chemistry | High reproducibility, improved safety, scalability. | Design and optimization of a continuous flow reactor setup for the synthesis. |

| Novel Catalysis | Increased selectivity, milder reaction conditions, reusability of catalysts. | Screening of novel catalysts (e.g., MOFs, nanoparticles) for the key condensation reaction. |

Advanced Spectroscopic Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of 2-Piperidin-2-yl-1,3-benzoxazole is crucial for elucidating its structure-activity relationships. While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routinely employed for basic characterization, advanced methods can provide deeper insights. tsijournals.comijpsr.com

Future research should incorporate:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, which is particularly important for the complex piperidine (B6355638) ring conformations.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for computational modeling.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) and compare them with experimental results to validate the proposed structure and gain insights into its electronic properties. nih.govresearchgate.net

| Spectroscopic Technique | Information Gained | Research Goal |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity information. | Complete and accurate assignment of the NMR spectra. |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, intermolecular interactions. | Determination of the precise three-dimensional structure. |

| Computational Spectroscopy (DFT) | Predicted spectroscopic data, electronic properties, conformational analysis. | Correlation of theoretical predictions with experimental data for structural validation. |

Deeper Mechanistic Investigations of Biological Activities

The benzoxazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net While 2-Piperidin-2-yl-1,3-benzoxazole is anticipated to share some of these activities, the specific molecular mechanisms remain largely uninvestigated.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.

Enzyme Inhibition Assays: If a target is identified as an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways, to understand its downstream biological effects. For example, its impact on cancer cell lines could be explored. mdpi.com

Targeted Analog Design Based on Computational Predictions

To enhance the potency, selectivity, and pharmacokinetic properties of 2-Piperidin-2-yl-1,3-benzoxazole, a rational, structure-based drug design approach is necessary. Computational modeling can play a pivotal role in guiding the synthesis of new analogs with improved therapeutic potential. tandfonline.com

Future research directions in this area include:

Pharmacophore Modeling: Developing a pharmacophore model based on the known active benzoxazole derivatives to identify the key structural features required for biological activity. This model can then be used to design novel analogs of 2-Piperidin-2-yl-1,3-benzoxazole.

Molecular Docking: If a biological target is known or has been identified, molecular docking studies can be used to predict the binding mode and affinity of designed analogs. tandfonline.com This allows for the prioritization of compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural properties of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

| Computational Approach | Application | Goal |

| Pharmacophore Modeling | Identification of key structural features for biological activity. | Design of novel analogs with enhanced activity. |

| Molecular Docking | Prediction of binding modes and affinities of analogs to a biological target. | Prioritization of candidate compounds for synthesis. |

| QSAR Studies | Correlation of structural properties with biological activity. | Prediction of the activity of virtual compounds to guide synthesis. |

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 2-Piperidin-2-yl-1,3-benzoxazole and its derivatives, paving the way for the development of novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-Piperidin-2-yl-1,3-benzoxazole, and how can reaction conditions be tailored for reproducibility?

The synthesis of 2-Piperidin-2-yl-1,3-benzoxazole derivatives typically involves cyclization reactions between substituted benzoxazole precursors and piperidine derivatives. Microwave-assisted synthesis (e.g., under solvent-free conditions or using ethanol) has been shown to enhance reaction efficiency and yield . For example, coupling 2-aminophenol derivatives with piperidine-containing acyl chlorides or aldehydes under catalytic conditions (e.g., TiCl3OTf) can yield the target compound . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and catalyst loading to balance purity and yield.

Q. What analytical techniques are critical for confirming the structure and purity of 2-Piperidin-2-yl-1,3-benzoxazole derivatives?

Key techniques include:

- 1H/13C NMR spectroscopy : To verify substituent positions and piperidine ring conformation .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N content) .

- X-ray crystallography : For resolving crystal packing and dihedral angles in solid-state structures .

- IR spectroscopy : To confirm functional groups like C=N and C-O bonds .

Q. How can researchers design preliminary biological assays for 2-Piperidin-2-yl-1,3-benzoxazole derivatives?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) using:

- In vitro models : Cell-free systems (e.g., enzyme kinetics) to assess potency (IC50 values) .

- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .